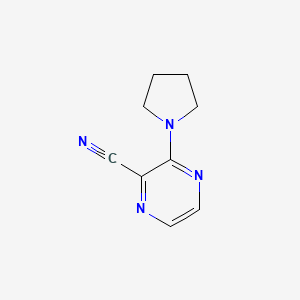

3-(Pyrrolidin-1-yl)pyrazine-2-carbonitrile

CAS No.: 67130-88-5

Cat. No.: VC4787159

Molecular Formula: C9H10N4

Molecular Weight: 174.207

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67130-88-5 |

|---|---|

| Molecular Formula | C9H10N4 |

| Molecular Weight | 174.207 |

| IUPAC Name | 3-pyrrolidin-1-ylpyrazine-2-carbonitrile |

| Standard InChI | InChI=1S/C9H10N4/c10-7-8-9(12-4-3-11-8)13-5-1-2-6-13/h3-4H,1-2,5-6H2 |

| Standard InChI Key | FWJHSBPSHMFXEO-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C2=NC=CN=C2C#N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4) substituted at position 2 with a nitrile group (-C≡N) and at position 3 with a pyrrolidine moiety (a five-membered saturated ring containing one nitrogen atom). The molecular formula is C₉H₁₀N₄, with a molecular weight of 174.21 g/mol . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| SMILES | C1CCN(C1)C2=NC=CN=C2C#N | |

| InChIKey | IYCSFQOTBHXBSQ-UHFFFAOYSA-N | |

| Melting Point | Not reported | — |

| Boiling Point | Not reported | — |

The planar pyrazine ring and the puckered pyrrolidine group create a semi-rigid structure, enabling interactions with biological targets while maintaining metabolic stability .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-(pyrrolidin-1-yl)pyrazine-2-carbonitrile typically involves nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed coupling reactions:

-

SNAr Displacement:

Reacting 3-chloropyrazine-2-carbonitrile with pyrrolidine in the presence of a base (e.g., K₂CO₃) yields the target compound. This method leverages the electron-deficient nature of the pyrazine ring, which activates the chloro substituent for nucleophilic attack . -

Buchwald–Hartwig Amination:

Palladium-catalyzed coupling of 3-bromopyrazine-2-carbonitrile with pyrrolidine offers higher regioselectivity and milder conditions. Catalysts such as Pd(OAc)₂ with Xantphos as a ligand are effective .

Industrial-Scale Production

Optimized protocols for large-scale synthesis prioritize cost efficiency and yield:

-

Continuous Flow Chemistry: Reduces reaction times and improves heat management during exothermic SNAr reactions.

-

Green Solvents: Replacement of traditional dipolar aprotic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) enhances sustainability .

Pharmacological Applications

CHK1 Inhibition

3-(Pyrrolidin-1-yl)pyrazine-2-carbonitrile derivatives exhibit potent inhibition of CHK1, a kinase critical for DNA damage response in cancer cells. Modifications at the 5-position of the pyrazine ring (e.g., introducing pyridin-2-ylamino groups) enhance selectivity over CHK2 and other kinases . For example:

| Derivative | CHK1 IC₅₀ (nM) | CHK2 IC₅₀ (nM) | Selectivity (CHK2/CHK1) |

|---|---|---|---|

| 3-(Pyrrolidin-1-yl)-5-X | 0.7 | 450 | 643 |

| Fluorinated Analog | 1.2 | 620 | 517 |

These inhibitors abrogate the G₂/M checkpoint, sensitizing cancer cells to DNA-damaging agents like cisplatin .

ADME Properties

-

Metabolic Stability: Microsomal stability assays in human liver microsomes (HLM) show moderate clearance (Cl = 15 mL/min/kg), attributed to the nitrile group’s resistance to oxidative metabolism .

-

Permeability: Caco-2 assays indicate high permeability (Papp = 25 × 10⁻⁶ cm/s), facilitating oral bioavailability .

Comparative Analysis of Pyrazine-Carbonitrile Derivatives

| Compound | Molecular Formula | Molecular Weight | Key Modification | CHK1 IC₅₀ (nM) |

|---|---|---|---|---|

| 3-(Pyrrolidin-1-yl)pyrazine-2-carbonitrile | C₉H₁₀N₄ | 174.21 | None (Parent compound) | 0.7 |

| 3-(3-Fluoropyrrolidin-1-yl)pyrazine-2-carbonitrile | C₉H₉FN₄ | 192.19 | Fluorine at pyrrolidine | 1.2 |

| 3-[3-(Fluoromethyl)pyrrolidin-1-yl]pyrazine-2-carbonitrile | C₁₀H₁₁FN₄ | 206.22 | Fluoromethyl substitution | 0.9 |

Fluorine incorporation improves metabolic stability but may reduce cellular permeability due to increased polarity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume